molecular formula C17H19NO B10979961 N-(4-phenylbutyl)benzamide CAS No. 93406-12-3

N-(4-phenylbutyl)benzamide

Cat. No.: B10979961
CAS No.: 93406-12-3
M. Wt: 253.34 g/mol
InChI Key: XFYLFLMGYOQLSS-UHFFFAOYSA-N
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Description

The Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry and Chemical Biology

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceutical compounds and its versatility as a synthetic building block. researchgate.net This structural motif, consisting of a benzene (B151609) ring attached to an amide functional group, is neutral, stable, and capable of participating in hydrogen bonding as both a donor and acceptor. researchgate.net These properties are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. researchgate.net

Benzamide derivatives have been shown to exhibit a vast spectrum of pharmacological activities. Research has extensively explored their potential as:

Anticancer agents: Many benzamide derivatives have been investigated as inhibitors of enzymes crucial to cancer progression, such as histone deacetylases (HDACs) and c-Met kinase. researchgate.netresearchgate.net

Anti-inflammatory and Analgesic agents: Certain N-cyclohexyl-substituted benzamides have demonstrated anti-inflammatory and analgesic properties.

Antimicrobial agents: The benzamide structure is a component of compounds tested for antibacterial and antifungal activity. researchgate.net

Neuroprotective agents: Substituted benzamides have been designed as potential inhibitors of enzymes implicated in neurodegenerative conditions like Alzheimer's disease, including acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

Anticonvulsants: Early studies identified N-substituted benzamides with significant anticonvulsant activity in animal models.

The adaptability of the benzamide core allows chemists to systematically modify its structure by adding various substituents to the aromatic ring or the amide nitrogen. mdpi.com This enables the fine-tuning of a compound's physicochemical properties and biological activity, a process central to drug discovery known as structure-activity relationship (SAR) studies. The amide bond itself is a key feature, present in approximately 25% of all active pharmaceutical ingredients, highlighting the scaffold's fundamental importance. researchgate.net

Overview of Research Trajectories for N-(4-phenylbutyl)benzamide and Its Analogues

Direct research focusing exclusively on the biological activities of this compound is limited. However, the research trajectory for this compound can be inferred from the investigations into its close structural analogues. In medicinal chemistry, it is a common strategy to synthesize and evaluate a series of related compounds to explore how structural modifications influence biological activity. This approach helps to identify key structural features required for a desired therapeutic effect.

Research into analogues suggests potential applications in areas like oncology and neurology, based on the general activities of the benzamide class. ontosight.aiontosight.ai For instance, the investigation of halogenated derivatives (containing bromine or fluorine) is a common tactic to modulate a molecule's potency and pharmacokinetic profile. ontosight.aiontosight.aiontosight.ai

Below is a table summarizing some of the known analogues of this compound that are cataloged in chemical databases, indicating the type of structural modifications that are of research interest.

Compound NameCAS NumberStructural Modification (Compared to Parent)Database Identifier
2-Bromo-N-(4-phenylbutyl)benzamide332408-69-2Bromine at position 2 of the benzoyl ringCHEMBL1716490
3-Bromo-N-(4-phenylbutyl)benzamide333396-16-0Bromine at position 3 of the benzoyl ringCHEMBL1715444
4-Bromo-N-(4-phenylbutyl)benzamide415694-66-5Bromine at position 4 of the benzoyl ring-
2-Fluoro-N-(4-phenylbutyl)benzamide332408-68-1Fluorine at position 2 of the benzoyl ringCHEMBL1570588

These examples show a clear research interest in exploring the impact of halogen substitution at various positions on the benzoyl moiety of the this compound scaffold. ontosight.aiontosight.aiontosight.aisigmaaldrich.com Such studies are fundamental to understanding the structure-activity relationships within this specific chemical series and guiding the design of future compounds with potentially enhanced or novel biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93406-12-3

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(4-phenylbutyl)benzamide

InChI

InChI=1S/C17H19NO/c19-17(16-12-5-2-6-13-16)18-14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2,(H,18,19)

InChI Key

XFYLFLMGYOQLSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=CC=C2

solubility

14.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies for N 4 Phenylbutyl Benzamide and Structural Analogues

Conventional and Advanced Amide Bond Formation Techniques

The formation of the amide bond is the cornerstone of N-(4-phenylbutyl)benzamide synthesis. Both well-established and contemporary methods are employed to achieve this transformation efficiently.

Acylation and Condensation Reactions

The most common and direct method for forming an amide bond is through the condensation of a carboxylic acid and an amine. mychemblog.com However, this direct reaction is often slow. mychemblog.com A more prevalent strategy involves the activation of the carboxylic acid to a more electrophilic species, such as an acyl chloride or anhydride. mychemblog.com These activated intermediates readily react with primary and secondary amines at room temperature in aprotic solvents, often in the presence of a base like a tertiary amine or pyridine, to yield the corresponding amide. mychemblog.com This acylation of an amine by an acyl chloride is widely known as the Schotten-Baumann reaction. mychemblog.com A specific example involves the synthesis of N-Hydroxy-N-phenyl-4-(4-phenylbutyl)benzamide, where 4-(4-phenylbutyl)benzoic acid is treated with oxalyl chloride to form the acyl chloride, which then reacts with N-phenyl hydroxylamine (B1172632) to produce the final product. prepchem.com

Numerous coupling reagents have been developed to facilitate the direct condensation of carboxylic acids and amines. mychemblog.comorganic-chemistry.org For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular reagent that generates an active ester from a carboxylic acid, which then efficiently reacts with an amine. mychemblog.com Another approach utilizes potassium acyltrifluoroborates and primary amines in water, promoted by simple chlorinating agents. organic-chemistry.org This reaction is notably fast at an acidic pH. organic-chemistry.org

Transition Metal-Catalyzed Coupling Approaches (e.g., Nickel Catalysis)

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for amide bond formation. Nickel catalysis, in particular, has gained significant attention for its ability to forge C-N bonds under mild conditions and with high functional group tolerance. nih.govacs.org These methods often utilize different starting materials compared to traditional acylation, expanding the synthetic toolbox.

One innovative approach is the nickel-catalyzed deoxygenative amidation of alcohols with carbamoyl (B1232498) chlorides, which proceeds via a dual nickel-photoredox catalysis. organic-chemistry.orgacs.org This method offers a mild alternative to traditional amide synthesis, which often relies on toxic and expensive reagents. organic-chemistry.org Another strategy involves the nickel/photoredox dual-catalyzed reaction between alkylsilicate reagents and alkyl/aryl isocyanates. nih.gov This protocol is notable for its mild reaction conditions and the absence of a stoichiometric reductant. nih.gov

Nickel catalysts have also been employed in reductive amidation reactions. For example, unactivated alkyl bromides can be coupled with a wide range of aliphatic and aromatic isocyanates using a nickel catalyst in combination with substituted 2,2′-bipyridine ligands. acs.org Furthermore, benzamide (B126) derivatives have been widely used as substrates in nickel-catalyzed C-H amination coupling reactions. nih.gov These advanced methods showcase the versatility of nickel catalysis in constructing the amide linkage found in this compound and its analogues.

Strategic Functionalization and Derivatization of the this compound Scaffold

The ability to introduce a variety of functional groups onto the this compound core is crucial for tuning its properties. This can be achieved by modifying the starting materials or by direct functionalization of the pre-formed scaffold.

Reduction of Nitro Aromatic Precursors for Benzamide Synthesis

A common and effective strategy for preparing the amine component of benzamides involves the reduction of a corresponding nitro aromatic compound. acs.orgjsynthchem.com Aromatic amines are key building blocks for many useful chemicals. jsynthchem.com The reduction of nitroarenes to anilines is a well-established transformation with numerous available methods. acs.orgthieme-connect.de

This reduction can be achieved through various techniques, including catalytic hydrogenation using transition metals, electrochemical reduction, or the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. acs.orgjsynthchem.com For instance, a combination of sodium borohydride (NaBH4) and a nickel catalyst, Ni(PPh3)4, has been shown to effectively reduce nitroaromatic compounds to their corresponding amines at room temperature in ethanol. jsynthchem.com Another metal-free approach utilizes tetrahydroxydiboron (B82485) as the reductant with 4,4′-bipyridine as an organocatalyst, achieving rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature. acs.org This selectivity is crucial when other reducible functional groups are present in the molecule. thieme-connect.deacs.org

The resulting aniline (B41778) can then be acylated with a suitable benzoic acid derivative to yield the desired benzamide. This two-step sequence of nitro reduction followed by acylation is a versatile route for the synthesis of a wide array of substituted benzamide derivatives. researchgate.net

Introduction of Substituents onto the Benzamide Ring and Phenylbutyl Chain

The introduction of substituents on both the benzamide ring and the phenylbutyl chain allows for the fine-tuning of the molecule's properties. This can be accomplished by using appropriately substituted starting materials or by direct modification of the this compound scaffold.

For example, a variety of substituted this compound derivatives can be synthesized by reacting different substituted benzoic acids with 4-phenylbutylamine (B88947). The substituents on the benzoic acid will be incorporated into the benzamide ring of the final product. Similarly, using substituted 4-phenylbutylamines allows for modifications on the phenylbutyl chain.

The following table showcases examples of substituted this compound derivatives, highlighting the diversity of functional groups that can be incorporated.

Compound NameSubstituent on Benzamide RingSubstituent on Phenylbutyl Chain
3-Bromo-N-(4-phenylbutyl)benzamide3-BromoNone
4-Bromo-N-(4-phenylbutyl)benzamide4-BromoNone
N-{4-(3,4-dimethylphenyl)butyl}-4-(2-aminoethoxy)-3-hydroxyphenylacetamide4-(2-aminoethoxy)-3-hydroxy3,4-dimethyl
N-Methyl-N-(4-(4-(1H-benzimidazol-2-yl-amino) piperidin-1-yl)-2-(arlyl) butyl) benzamidesVariesVaries

Data sourced from references ontosight.aiontosight.aigoogle.co.zwgoogle.com

The presence of these substituents can significantly influence the molecule's chemical and biological properties. For instance, the introduction of a bromine atom can affect the compound's reactivity and its ability to cross biological membranes. ontosight.aiontosight.ai

Multi-component Reactions and Convergent Synthesis Strategies for this compound Derivatives

Multi-component reactions (MCRs) and convergent synthetic strategies offer efficient and atom-economical pathways to complex molecules like this compound derivatives. These approaches involve the simultaneous reaction of three or more starting materials in a single step, or the joining of pre-synthesized fragments in a late-stage coupling reaction.

A notable example of an MCR for the synthesis of benzamide derivatives involves the transition-metal-free reaction of arynes, isocyanides, and water. nih.govacs.orgacs.orgorganic-chemistry.org In this reaction, the aryne, generated in situ, reacts with the isocyanide to form a zwitterionic intermediate, which is then trapped by water to furnish the benzamide derivative in moderate to good yields. nih.govacs.org This method proceeds under mild conditions and demonstrates a broad substrate scope. nih.govacs.orgorganic-chemistry.org The use of substituted arynes and isocyanides allows for the direct synthesis of a diverse library of benzamide derivatives in a single step.

Convergent strategies, on the other hand, involve the separate synthesis of key fragments of the target molecule, which are then coupled together in the final steps. For the synthesis of this compound derivatives, a convergent approach could involve the synthesis of a substituted benzoic acid and a substituted 4-phenylbutylamine, followed by their coupling using one of the amide bond formation techniques described in section 2.1. This approach is particularly useful for the synthesis of complex derivatives where the substituents might not be compatible with the reaction conditions used in a linear synthesis.

The development of both MCRs and convergent strategies provides powerful tools for the efficient and flexible synthesis of this compound and its analogues, facilitating the exploration of their chemical space and potential applications.

Emerging Synthetic Approaches in Benzamide Chemistry

Modern organic synthesis is increasingly driven by the principles of green chemistry, pushing for the development of reactions that are both efficient and environmentally benign. rsc.org In the context of benzamide synthesis, this has led to the exploration of novel catalytic transformations that offer alternatives to traditional coupling methods. These new strategies often provide higher yields, greater functional group tolerance, and milder reaction conditions.

C-H Activation Strategies

Direct functionalization of otherwise inert C-H bonds has emerged as a powerful tool in molecular synthesis, streamlining the construction of complex molecules by avoiding the need for pre-functionalized substrates. bohrium.com In benzamide synthesis, transition-metal-catalyzed C-H activation has enabled the direct arylation and alkylation of benzamide cores.

For instance, rhodium(III)-catalyzed C-H activation has been utilized for the chemodivergent annulation of benzamides with other reactants, leading to diverse heterocyclic structures. nih.govrsc.org Similarly, palladium-catalyzed C-H activation has been successfully applied for the ortho-acetoxylation of N-arylbenzamides, a key step in the synthesis of complex derivatives like niclosamide. thieme-connect.com This method offers high regioselectivity and good to excellent yields under relatively simple conditions. bohrium.comthieme-connect.com Multicomponent reactions that combine in-situ directing group installation with C-H activation represent a particularly step-economical approach to bi-arylated benzamides. rsc.org

Table 1: Examples of C-H Activation in Benzamide Synthesis

Catalyst System Reactants Transformation Key Features Reference
Pd(OAc)₂ / PhI(OAc)₂ N-(2-benzoylphenyl)benzamides ortho-acetoxylation High regioselectivity, good yields, operational simplicity. thieme-connect.com
Rh(III) catalyst Benzamides, Benzoxazinanones Chemodivergent annulation Substrate-controlled selectivity, mild conditions. nih.gov
Rh(III) catalyst Benzamides, Methylenecyclopropanes Cycloaddition Forms spiro dihydroisoquinolinones, oxidant-free. rsc.org

Novel Catalytic Systems for Direct Amidation

The direct condensation of carboxylic acids and amines is the most atom-economical route to amides, with water as the sole byproduct. rsc.org However, this reaction is challenging due to the formation of a thermally stable and unreactive ammonium (B1175870) carboxylate salt. rsc.org Recent research has focused on developing catalysts that can facilitate this transformation under milder conditions.

A variety of catalysts, including those based on boron, titanium, and mixed metals, have shown promise. rsc.orgresearchgate.netucl.ac.uk For example, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines, affording high yields without the need for azeotropic water removal on a small scale. rsc.org Similarly, boronic acids are frequently reported as amidation catalysts, working through the activation of the carboxylic acid. ucl.ac.uk Heterogeneous catalysts, such as tungstate (B81510) sulfuric acid, have also been developed, offering the advantages of easy recovery and reuse, aligning with green chemistry principles. rsc.org

Table 2: Selected Catalysts for Direct Amidation of Carboxylic Acids

Catalyst Amine Substrate Acid Substrate Conditions Yield Reference
Titanium tetrafluoride (10 mol%) Alkyl and Aryl Amines Aromatic Acids Toluene, reflux, 24 h High (up to 99%) rsc.org
Titanium tetrafluoride (5 mol%) Alkyl and Aryl Amines Aliphatic Acids Toluene, reflux, 12 h High (60-99%) rsc.org
Tungstate sulfuric acid Benzamide 5,7-dihydroxy coumarins, aryl aldehydes Solvent-free Not specified rsc.org

Oxidative Amidation and Related Reactions

Oxidative amidation provides an alternative pathway to benzamides from more readily available precursors like aldehydes, alcohols, or even styrenes. researchgate.netrsc.org These methods often employ a metal catalyst and an oxidant. A notable metal-free approach involves the reaction of styrenes and amines using tert-butyl hydroperoxide (TBHP) as the oxidant at elevated temperatures. rsc.org This method can produce both primary and secondary amides in moderate to good yields and represents the first example of an oxidative transformation of styrenes to benzamides. rsc.org

Electrochemical methods are also gaining traction as a sustainable alternative. Copper-catalyzed electrochemical C-H amination of arenes, for instance, uses electricity as a clean oxidant, providing a step-economical route to aromatic amines and, by extension, amides. beilstein-journals.org

Table 3: Examples of Oxidative Synthesis of Benzamides

Substrates Catalyst/Reagent Oxidant Product Type Yields Reference
Styrenes, Ammonia Metal-free TBHP Primary amides 25–81% rsc.org
Styrenes, Amines Metal-free TBHP Secondary amides 41–68% rsc.org
Benzylamines, Benzyl cyanides I₂ TBHP Benzamides Not specified researchgate.net
Aldehydes, Secondary amines ZnO–NiO–Ni TBHP Amides High researchgate.net

These emerging synthetic strategies highlight a clear trend towards more sophisticated and sustainable catalytic processes in benzamide chemistry. While direct application to this compound may not be explicitly documented in all cases, these methodologies provide a powerful and versatile toolkit for the synthesis of a wide array of structural analogues, paving the way for more efficient and environmentally conscious chemical manufacturing.

Elucidation of Biological Activities and Molecular Mechanisms of N 4 Phenylbutyl Benzamide Analogues

Antiprotozoal Efficacy Investigations

Analogues of N-(4-phenylbutyl)benzamide have been evaluated for their effectiveness against kinetoplastid parasites, a group of protozoa responsible for diseases such as trypanosomiasis and leishmaniasis.

In Vitro Screening against Kinetoplastid Parasites (Trypanosoma spp., Leishmania spp.)

While specific studies on this compound are not prevalent, research into related benzamide (B126) and nitrobenzamide derivatives has shown activity against these parasites. For instance, a study highlighted that nitazoxanide, tizoxanide, and a novel analogue, 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB), inhibit the in vitro growth of Trypanosoma cruzi and Leishmania mexicana. nih.gov This suggests that the benzamide scaffold is a promising starting point for the development of new antiprotozoal drugs. edgccjournal.org Further research has identified that derivatives of dehydroabietic acid with amino acid scaffolds exhibit potent activity against Leishmania donovani and Trypanosoma cruzi. rsc.org Similarly, various antimicrobial peptides isolated from aquatic animals have demonstrated trypanocidal and leishmanicidal activities. nih.gov Specifically, 2-(4-alkyloxyphenyl)-imidazolines and their corresponding imidazoles have been synthesized and tested against Leishmania mexicana and Trypanosoma cruzi, with some compounds showing significant activity. mdpi.com

Target Interaction Profiling: DNA Minor Groove Binding and Biophysical Characterization

A key mechanism for the antiprotozoal and anticancer activity of certain compounds is their ability to bind to the minor groove of DNA. beilstein-journals.org This interaction can disrupt DNA replication and transcription in rapidly dividing cells like parasites and cancer cells. Molecules that bind to the minor groove are often crescent-shaped, allowing them to fit snugly into the groove, particularly in AT-rich regions. beilstein-journals.org This binding is stabilized by non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. beilstein-journals.org

The biophysical characterization of these interactions can be performed using techniques like single-molecule force spectroscopy, which measures changes in the mechanical properties of DNA upon ligand binding. nih.gov While direct studies on this compound are lacking, the general principles of minor groove binding suggest that its phenylbutyl and benzamide moieties could potentially interact with the DNA minor groove. The design of molecules that can recognize mixed base pair sequences within the DNA minor groove is an active area of research. rsc.org The displacement of water molecules from the DNA's "spine of hydration" upon binding provides a favorable entropic contribution to the interaction. However, the accessibility of these binding sites can be influenced by the structure of the DNA itself, as seen in studies with DNA origami nanostructures. arxiv.org

Anticancer and Antiproliferative Activity Assessments

The potential of this compound analogues as anticancer agents has been a significant area of investigation, with studies focusing on their cytotoxic effects and the underlying molecular mechanisms.

Cytotoxicity Evaluation in Diverse Human Cancer Cell Lines

Derivatives of N-phenylbenzamide have demonstrated cytotoxic potential across various human cancer cell lines. For example, a series of new imidazole-based N-phenylbenzamide derivatives showed good to moderate activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. nih.gov One derivative with a fluorine substitution was particularly potent, with IC50 values in the single-digit micromolar range. nih.gov Similarly, phenylbenzamide-based antagonists of the Grb7 SH2 domain have been identified, with one lead compound decreasing the growth of MDA-MB-468 breast cancer cells with an IC50 value of 39.9 μM. nih.gov Other studies on N-(4-t-butylbenzoyl)-N'-phenylthiourea, a related structure, also showed cytotoxic activities against MCF-7, T47D, and HeLa cells. jppres.com

Below is a table summarizing the cytotoxic activity of some N-phenylbenzamide derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazole-based N-phenylbenzamide (4f)A549 (Lung)7.5 nih.gov
Imidazole-based N-phenylbenzamide (4f)HeLa (Cervical)9.3 nih.gov
Imidazole-based N-phenylbenzamide (4f)MCF-7 (Breast)8.9 nih.gov
Phenylbenzamide (NSC 104999)MDA-MB-468 (Breast)39.9 nih.gov

Mechanism of Action Studies: Receptor Antagonism and Cellular Pathway Modulation (e.g., Androgen Receptor)

A significant mechanism through which some benzamide analogues exert their anticancer effects is by antagonizing the androgen receptor (AR). nih.govmedchemexpress.com The AR is a key driver in the progression of prostate cancer. mdpi.com Analogues such as enzalutamide (B1683756) and apalutamide (B1683753) function by competitively inhibiting the binding of androgens to the AR, which in turn prevents the receptor's translocation to the nucleus and subsequent gene transcription that promotes cancer cell growth. mdpi.comdrugbank.com

A novel chemical scaffold, (3-Methoxy-N-[1-methyl-2-(4-phenyl-1-piperazinyl)-2-(2-thienyl)ethyl]benzamide), referred to as MEL-6, has been identified as an AR antagonist with antiproliferative effects on several AR-positive prostate cancer cell lines. nih.gov This compound was effective even against AR mutations that confer resistance to other antagonists. nih.gov Further structural optimization of MEL-6 analogues led to compounds with improved metabolic stability while maintaining antiandrogenic activity. nih.gov Another series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were identified as AR antagonists that target the activation function 2 (AF2) region of the receptor, with one compound showing an AR antagonistic activity with an IC50 of 0.47 μM. nih.gov

Pharmacological Characterization at Key Receptors

The pharmacological profile of benzamide derivatives extends beyond the androgen receptor. For instance, N-(4-phenoxyphenyl)benzamide derivatives have been developed as potent inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase), a component of a signaling cascade implicated in salt-sensitive hypertension. nih.gov

In the context of cancer, sigma receptors have emerged as a target. A radiolabeled derivative, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, has shown high affinity for both sigma-1 and sigma-2 receptor subtypes, which are expressed in MCF-7 breast cancer cells. nih.gov Competition binding studies revealed high-affinity binding, suggesting the potential of such compounds for imaging and possibly treating breast cancer. nih.gov The structure-activity relationship of ligands for the σ2 receptor is complex, with the affinity being influenced by the nature of the substituent on the amine and the length of the alkyl chain connecting the phenyl and amine moieties. scielo.br The conversion of a basic amine to an amide or imide in some series has been shown to enhance selectivity for the σ2 receptor. scielo.br

Adenosine (B11128) Receptor Subtype Selectivity and Antagonism (e.g., A1/A2A)

The adenosine receptors (ARs), comprising A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that mediate the physiological effects of adenosine. Research into various derivatives of adenosine has shown that specific substitutions can determine the affinity and efficacy at these receptor subtypes.

In studies of 2-substituted adenosine derivatives, the phenylbutyl moiety has been identified as a structural determinant for receptor interaction. Specifically, adenosine analogues featuring R- and S-2-phenylbutyl substitutions at the 2-position were characterized as A3 adenosine receptor antagonists. nih.gov While these compounds are not benzamides, this finding highlights the potential role of the phenylbutyl group in modulating adenosine receptor activity.

Further research on a series of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide and furamide analogues aimed to identify potent and selective adenosine receptor ligands. nih.gov This study underscored the importance of the benzamide and furamide linkage to a thiazole (B1198619) ring for achieving high adenosine receptor affinity. nih.gov However, specific data on this compound analogues within this series is not detailed, indicating a need for further investigation to characterize the precise impact of the N-(4-phenylbutyl) substituent on adenosine receptor selectivity and antagonism.

Histamine (B1213489) Receptor Modulatory Effects (e.g., H3 Receptor)

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.gov As such, H3R antagonists are of significant interest for their potential neurological applications.

The N-(4-phenylbutyl) group has been identified as a key structural feature for H3 receptor antagonism. In an effort to develop non-imidazole-based H3 antagonists, histamine was chemically modified by adding a 4-phenylbutyl group to the side chain nitrogen, followed by the removal of the imidazole (B134444) ring. nih.gov This led to the creation of N-ethyl-N-(4-phenylbutyl)amine, a simplified analogue that retains the crucial side chain. This compound demonstrated notable efficacy as an H3 antagonist with a binding affinity (Ki) of 1.3 µM. nih.gov This finding establishes the N-(4-phenylbutyl) moiety as a valuable pharmacophore for designing H3 receptor antagonists.

Table 1: Histamine H3 Receptor Antagonism by an N-(4-phenylbutyl) Analogue
CompoundReceptor TargetActivityBinding Affinity (Ki)Reference
N-ethyl-N-(4-phenylbutyl)amineHistamine H3 ReceptorAntagonist1.3 µM nih.gov

Exploration of Other Biological Responses (e.g., Anti-inflammatory Potential, Enzyme Inhibition)

Beyond receptor modulation and antimicrobial actions, analogues of this compound have been investigated as inhibitors of specific enzymes, which often correlates with anti-inflammatory potential.

Research has identified a derivative, N-(4-phenylbutyl)-3-nitro-2,4,6-trihydroxybenzamide, as a potent inhibitor of human 5-lipoxygenase (5-LO). tandfonline.com This enzyme is critical in the biosynthesis of pro-inflammatory leukotrienes. tandfonline.comfrontiersin.org The N-(4-phenylbutyl) derivative was found to be approximately 30 times more active than the known 5-LO inhibitor caffeic acid, exhibiting an IC50 value of 35 µM. tandfonline.com The study noted that bulky, lipophilic substituents on the amide nitrogen, such as the 4-phenylbutyl group, were essential for high activity. tandfonline.com

In a different line of inquiry, a phthalimide-based analogue, 4,5,6,7-tetrachloro-N-(4-phenylbutyl)phthalimide (CP4P), was identified as a potent inhibitor of α-glucosidase. researchgate.net This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy. Structure-activity relationship studies highlighted the critical role of the hydrophobicity of the substituent at the nitrogen atom, and CP4P proved to be a more potent inhibitor than the reference compound 1-deoxynojirimycin. researchgate.net

Table 2: Enzyme Inhibition by N-(4-phenylbutyl) Analogues
CompoundEnzyme TargetBiological ActivityPotency (IC50)Reference
N-(4-phenylbutyl)-3-nitro-2,4,6-trihydroxybenzamideHuman 5-Lipoxygenase (5-LO)Inhibition35 µM tandfonline.com
4,5,6,7-tetrachloro-N-(4-phenylbutyl)phthalimide (CP4P)α-GlucosidaseInhibitionMore potent than 1-deoxynojirimycin researchgate.net

Compound Reference Table

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
N-ethyl-N-(4-phenylbutyl)amine
N-(4-phenylbutyl)-3-nitro-2,4,6-trihydroxybenzamide
4,5,6,7-tetrachloro-N-(4-phenylbutyl)phthalimide (CP4P)
N-Hydroxy-4-(4-phenylbutyl)-benzamide
Caffeic acid
1-deoxynojirimycin

Structure Activity Relationship Sar and Ligand Design for N 4 Phenylbutyl Benzamide Derivatives

Systematic Structural Modifications and Their Biological Implications

The core structure of N-(4-phenylbutyl)benzamide offers multiple points for modification. Research has focused on understanding how changes to the benzamide (B126) core, the terminal phenyl ring, and the N-alkyl chain influence interactions with biological targets.

Modifications to the two aromatic rings of the this compound scaffold have profound effects on biological activity. The position and nature of substituents can alter the electronic properties, conformation, and binding interactions of the molecule.

For instance, in the development of inhibitors for the influenza virus protein NS1, derivatives of this compound were synthesized and evaluated. This research highlighted a clear preference for substitution at the ortho position of the benzamide phenyl ring. The compound 2-hydroxy-N-(4-phenylbutyl)benzamide (A10) showed significant activity, whereas moving the hydroxyl group to the meta or para position resulted in decreased activity. nih.gov The complete removal of the hydroxyl group to leave a simple benzene (B151609) ring also led to a less active compound, underscoring the importance of an ortho-substituted functionality for this specific target. nih.gov

Similarly, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogues designed as M1 muscarinic receptor antagonists, substitutions on the benzamide ring were critical. nih.gov Analogues with a chlorine (2-Cl) or methoxy (B1213986) (2-OMe) group at the 2-position of the benzamide ring displayed submicromolar potency. nih.gov A pentafluorophenyl derivative also proved to be a submicromolar antagonist. nih.gov In contrast, a methoxy group at the 4-position (4-OMe) resulted in activity comparable to the unsubstituted parent compound. nih.gov

The terminal phenyl ring (part of the phenylbutyl moiety) is also a key area for modification. In the pursuit of novel inhibitors of DNA methyltransferases (DNMTs), analogues of 4-amino-N-(4-aminophenyl)benzamide were explored. It was found that the size and nature of the substituent on one side of the molecule significantly affected inhibitory activity, with bicyclic moieties like quinoline (B57606) being well-tolerated. nih.gov

The following table summarizes the effects of various substituents on the benzamide core and N-phenyl ring from different studies.

Compound/Series Target/Activity Modification Result Source
This compound AnaloguesInfluenza NS1 Protein Inhibitionortho-OH on benzamide ringActive nih.gov
This compound AnaloguesInfluenza NS1 Protein Inhibitionmeta- or para-OH on benzamide ringDecreased activity nih.gov
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamidesM1 Muscarinic Antagonism2-Cl on benzamide ringSubmicromolar IC50 (960 nM) nih.gov
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamidesM1 Muscarinic Antagonism2-OMe on benzamide ringSubmicromolar IC50 (820 nM) nih.gov
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamidesM1 Muscarinic AntagonismPentafluorophenyl on benzamideSubmicromolar IC50 (350 nM) nih.gov
N-phenylbenzamide AnaloguesAntimicrobial Activityp-Br on N-phenyl ringActive (MIC 12.5 µg/mL) nanobioletters.com
N-phenylbenzamide AnaloguesAntimicrobial Activityp-Cl on N-phenyl ringActive (MIC 12.5 µg/mL) nanobioletters.com
N-phenylbenzamide AnaloguesAntimicrobial Activityp-NO2 on N-phenyl ringActive (MIC 25 µg/mL) nanobioletters.com

Studies on various classes of molecules have consistently shown that an optimal alkyl chain length is necessary for potent biological activity. For example, in a series of N3-phenylamide malonamide (B141969) derivatives designed as factor Xa inhibitors, the length of the carbon chain was systematically varied. It was observed that potency increased with the length of the alkyl chain, and the highest inhibitory activity was achieved with a butyl spacer (a four-carbon chain), as seen in this compound. mdpi.com

This principle is not unique to this specific compound class. Research on cannabimimetic indoles revealed that high-affinity binding to cannabinoid receptors required a minimum alkyl chain length of three carbons, with optimal binding occurring with a five-carbon chain. nih.gov Extending the chain to seven carbons led to a significant drop in binding affinity, demonstrating that there is a specific spatial requirement that must be met. nih.gov Similarly, the antifungal properties of N-alkyl-β-D-glycosylamine derivatives are also dependent on the alkyl chain length. nih.gov

Conformational analysis of benzamide-based leukotriene antagonists further supports the importance of the linker. These studies showed that antagonists with flexible chains that could most readily adopt conformations matching the length of the omega-chain of the natural ligand (leukotriene) exhibited the most potent activity. nih.gov This highlights that the chain's role is not merely as a spacer but as a key element that allows the molecule to adopt a specific, biologically active conformation.

The table below illustrates the impact of N-alkyl chain length on biological activity in different molecular scaffolds.

Compound Series Target/Activity Chain Length Effect on Potency Source
Malonamide DerivativesFactor Xa InhibitionBenzyl (C1) to Phenylbutyl (C4)Potency increased with chain length; Butyl (C4) was optimal mdpi.com
Cannabimimetic IndolesCB1/CB2 Receptor BindingC1 to C7Required ≥ C3; Optimal at C5; Decreased at C7 nih.gov
N-Alkylmorpholine DerivativesAntibacterial (MRSA)C1 to C18C12 to C16 showed highest activity; Shorter chains ( chemrxiv.org

Pharmacophore Elucidation and Conformational Analysis for Bioactive Analogues

To understand how this compound analogues interact with their biological targets, it is essential to determine their pharmacophore and analyze their conformational preferences. A pharmacophore is the specific three-dimensional arrangement of functional groups required for biological activity. Conformational analysis, in turn, reveals the low-energy shapes a molecule can adopt, one of which is the "bioactive conformation" that binds to the target. nih.govchemrxiv.org

Pharmacophore models are often developed by comparing a set of active molecules. ugm.ac.id For instance, a pharmacophore model for estrogen receptor alpha (ERα) inhibitors was generated and found to consist of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id For benzamide derivatives, key features often include the aromatic rings (as hydrophobic and aromatic interaction points) and the amide group's hydrogen bond donor (N-H) and acceptor (C=O) functionalities. nih.gov

Conformational analysis of benzamide derivatives reveals important structural features, such as the dihedral angles between the aromatic rings and the planarity of the amide bond. In many benzanilides, the central amide group adopts an anti conformation and is tilted with respect to the benzoyl ring. nih.gov The relative orientation of the two aromatic rings is also a critical parameter. nih.gov

In a study of leukotriene antagonists based on a benzamide structure, conformational superimposition with the natural ligand (leukotriene) provided significant insight. nih.gov It was found that the conjugated benzamide moiety of the antagonists corresponded to the triene moiety of leukotriene, while other parts of the synthetic molecules mimicked other residues of the natural ligand. nih.gov This demonstrates how different parts of the this compound scaffold can be designed to mimic the key interaction points of an endogenous molecule. The ability of the flexible alkyl chain to adopt a specific conformation is crucial for this mimicry and for achieving potent antagonist activity. nih.gov

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design leverages SAR, pharmacophore, and conformational data to create new molecules with improved properties. This approach moves beyond random screening to a more directed and efficient process of drug discovery.

One powerful strategy is pharmacophore-based virtual screening. In a search for new Hepatitis B Virus (HBV) inhibitors, this method was used to screen a database of compounds, leading to the identification of a benzamide scaffold as a "hit". nih.gov This initial hit was then subjected to structural optimization based on SAR principles, resulting in new analogues with a tenfold increase in anti-HBV activity. nih.gov

Another common strategy is to start with a known inhibitor and systematically modify its structure to improve its potency and selectivity. This was demonstrated in the development of NAAA (N-acylethanolamine-hydrolyzing acid amidase) inhibitors. escholarship.org Starting from the structure of a known inhibitor, researchers explored the SAR of the series and identified several key structural requirements for recognition at the enzyme's active site. This knowledge led to the synthesis of (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide, a compound significantly more potent than the initial lead. escholarship.org

Mechanistic Studies of Chemical Reactivity and Transformations of N 4 Phenylbutyl Benzamide Analogues

Stability and Degradation Pathways of Benzamide (B126) Systems

The solubility and stability of benzamides, including N-(4-phenylbutyl)benzamide, are influenced by the nature of the solvent. Generally, benzamides are crystalline solids that are slightly soluble in water but show good solubility in many organic solvents. pharmaguideline.comwikipedia.org The solubility of benzamide itself has been studied in a range of common solvents, and it has been observed that the solid form remains unaltered when in contact with solvents like water, methanol, ethanol, various propanols and butanols, acetate (B1210297) esters, acetonitrile, and acetone. mostwiedzy.plresearchgate.net The solubility typically increases with temperature. researchgate.net For this compound, the presence of the nonpolar 4-phenylbutyl group would be expected to decrease its solubility in water while enhancing its solubility in nonpolar organic solvents compared to simpler benzamides.

Benzamides are considered relatively stable compounds. pharmaguideline.com However, their stability can be compromised by environmental factors such as strong acidic or basic conditions, which can promote degradation. pharmaguideline.com The substituents on the benzamide structure can also influence reactivity; for instance, the presence of nitro groups on the benzoyl ring, as in 3,5-dinitro-N-(4-phenylbutyl)benzamide, can significantly affect the compound's electronic properties and reactivity. ontosight.ai Similarly, a bromo-substituent, as in 4-Bromo-N-(4-phenylbutyl)benzamide, can influence its reactivity and interactions. ontosight.aiontosight.ai

Interactive Table: Solubility of Benzamide in Various Solvents at 298.15 K

Note: This table presents data for the parent compound, benzamide. The solubility of this compound would be influenced by the 4-phenylbutyl group. Data sourced from Ouyang, J., et al. (2019). researchgate.net

Hydrolysis: The most significant degradation pathway for benzamides is hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base. pharmaguideline.comprezi.com

Under acidic conditions, the hydrolysis of benzamide results in the formation of benzoic acid and an ammonium (B1175870) salt. libretexts.org The mechanism of amide hydrolysis in strong acids is complex. In weakly acidic media, the process typically involves a pre-equilibrium protonation of the amide oxygen, followed by the addition of water. researchgate.net In more concentrated strong acids, the mechanism can change, with studies suggesting the involvement of two water molecules attacking the O-protonated amide. researchgate.netcdnsciencepub.com Further studies have indicated that in dilute acid, the transition state involves the O-protonated substrate and three water molecules, while a one-water-molecule mechanism becomes dominant in more concentrated solutions. cdnsciencepub.com

Acid-Catalyzed Hydrolysis of this compound: C₆H₅CONH(CH₂)₄C₆H₅ + H₂O + H⁺ → C₆H₅COOH + H₃N⁺(CH₂)₄C₆H₅

Under basic conditions, hydrolysis yields a salt of the carboxylic acid and the free amine. libretexts.org For this compound, this would produce sodium benzoate (B1203000) and 4-phenylbutylamine (B88947) upon treatment with sodium hydroxide.

Base-Catalyzed Hydrolysis of this compound: C₆H₅CONH(CH₂)₄C₆H₅ + NaOH → C₆H₅COONa + H₂N(CH₂)₄C₆H₅

Rearrangement Processes: While the benzamide structure is generally stable against rearrangements, certain derivatives can undergo such transformations. The Lossen rearrangement is a classic reaction of hydroxamic acids or their derivatives, which converts them into isocyanates. These can then be trapped by various nucleophiles. Although this compound itself does not undergo this rearrangement, a related analogue, N-(benzoyloxy)benzamide, has been shown to be chemically unstable and can decompose via a process related to the Lossen rearrangement. mdpi.com This suggests that if the amide nitrogen of an this compound analogue were appropriately derivatized (e.g., to an N-acyloxy or N-hydroxy group), a Lossen-type rearrangement could be a potential transformation pathway.

Computational Chemistry and Theoretical Investigations of N 4 Phenylbutyl Benzamide

Advanced Theoretical Characterization Techniques

Advanced theoretical and computational methods provide deep insights into the molecular properties and behavior of chemical compounds. For N-(4-phenylbutyl)benzamide, while extensive specific research is not widely available in public literature, we can outline the principles and potential findings from key advanced theoretical characterization techniques. These methods are instrumental in understanding intermolecular forces, crystal packing, and the optical properties of materials.

Intermolecular Interactions and Energy Framework Analyses (e.g., Hirshfeld Surface)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules interact with their neighbors. The surface is generated based on the electron density contribution of the molecule relative to the total crystal electron density.

Key insights that could be gained from a Hirshfeld surface analysis of this compound include:

Identification of Dominant Interactions: Pinpointing the primary forces holding the crystal structure together, such as N-H···O hydrogen bonds between the amide groups of adjacent molecules.

Analysis of π-π Stacking: Investigating potential stacking interactions between the phenyl rings of neighboring molecules, which are often indicated by characteristic features on the shape index map.

Energy Framework Analysis complements Hirshfeld surface analysis by calculating the interaction energies between pairs of molecules in the crystal. This allows for a quantitative assessment of the strength of the different intermolecular interactions. The resulting energy frameworks are visualized as cylinders connecting the centers of mass of interacting molecules, with the thickness of the cylinders proportional to the interaction energy. This provides a clear and intuitive representation of the energetic topology of the crystal packing, highlighting the most significant interactions that stabilize the structure. For this compound, this would reveal the hierarchy of interaction strengths, clarifying the roles of hydrogen bonding and weaker van der Waals forces in the solid state.

While specific studies on this compound are not readily found, research on similar benzamide (B126) derivatives demonstrates the utility of these methods. For instance, studies on other benzamides have successfully used Hirshfeld surface analysis to detail the intricate network of hydrogen bonds and other weak interactions that govern their supramolecular assembly. rsc.orgresearchgate.netnih.goveurjchem.com

Future Research Directions and Translational Potential of N 4 Phenylbutyl Benzamide

Development of N-(4-phenylbutyl)benzamide as a Chemical Probe or Therapeutic Lead

This compound belongs to the benzamide (B126) class of compounds, which are recognized for their diverse biological activities and are of significant interest in medicinal chemistry. ontosight.ai The core structure, featuring a benzamide moiety connected to a 4-phenylbutyl chain, provides a scaffold for potential interactions with a variety of biological targets. ontosight.ai Benzamides, as a group, have been explored for their capacity to modulate or inhibit enzymes and receptors, leading to investigations into their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The specific biological activity of this compound is contingent on its precise interactions with these biological targets, which necessitates further investigation through biochemical and pharmacological studies. ontosight.ai

The development of a compound like this compound into a chemical probe requires rigorous characterization of its in vitro activity and selectivity. A high-quality chemical probe should demonstrate potent activity against its intended target and high selectivity over other related targets. chemicalprobes.orgrsc.org While the broader class of benzamides has shown therapeutic potential, the specific targets of this compound are not yet fully elucidated. ontosight.ai Future research should focus on identifying these targets and quantifying the compound's binding affinity and inhibitory potency. chemicalprobes.org For instance, some benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and as potassium channel inhibitors, suggesting potential avenues for exploration. google.comnih.gov

To establish this compound as a therapeutic lead, its structure-activity relationship (SAR) needs to be systematically explored. ontosight.ai This involves synthesizing and testing analogues to understand how modifications to the phenylbutyl and benzamide portions of the molecule affect its biological activity. ontosight.ai For example, the introduction of different substituents on the phenyl rings could influence binding affinity and pharmacokinetic properties. ontosight.ai The ultimate goal is to optimize the compound's efficacy and selectivity, paving the way for preclinical and clinical development. nih.gov

Interactive Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaKey Structural FeaturesPotential Biological Applications
This compoundC17H19NOBenzamide linked to a 4-phenylbutyl chainAnti-inflammatory, antimicrobial, anticancer ontosight.ai
2-Fluoro-N-(4-phenylbutyl)benzamideC17H18FNOFluorine at the 2-position of the benzamideNeurological disorders, inflammation, cancer ontosight.ai
4-Bromo-N-(4-phenylbutyl)benzamideC17H18BrNOBromo substitution on the benzamideAntiplatelet, anticancer, antimicrobial ontosight.ai
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamideC19H22F3NO4STrifluoromethoxy group and sulfonamide linkageEnzyme inhibition, receptor binding smolecule.com

High-Throughput Screening and Combinatorial Chemistry for Novel Analogues

High-throughput screening (HTS) is a critical tool in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their biological activity against a specific target. ontosight.airroij.com In the context of this compound, HTS can be employed to screen extensive compound libraries to identify novel analogues with improved potency and selectivity. ontosight.ai These libraries often contain thousands of diverse small molecules, providing a broad chemical space for exploration. ontosight.ai

Combinatorial chemistry offers a systematic approach to generate large, focused libraries of compounds based on a common scaffold, such as the this compound core. imperial.ac.ukmuni.cz By systematically varying the building blocks at different positions on the molecule, researchers can create a multitude of structurally related analogues. rroij.com This technique is particularly valuable for optimizing a lead compound by exploring the structure-activity relationships in a time-efficient manner. imperial.ac.uk

There are two primary methods in combinatorial chemistry: solid-phase and solution-phase synthesis. Solid-phase synthesis, originally developed for peptide synthesis, involves attaching the initial molecule to a solid support (resin beads) and then performing a series of chemical reactions. muni.cz The "split-and-mix" strategy in solid-phase synthesis allows for the exponential growth of the library size. muni.cz Parallel synthesis, another common technique, involves the spatially separate synthesis of individual compounds in an array format, where the identity of each compound is known by its location. imperial.ac.uk

The process of discovering new drug candidates through these methods typically involves:

Library Design: Creating a virtual library of potential this compound analogues with diverse chemical properties.

Synthesis: Utilizing combinatorial chemistry techniques to synthesize the designed library. rroij.com

High-Throughput Screening: Screening the synthesized library against the biological target of interest to identify "hits." rroij.com

Hit-to-Lead Optimization: Further modifying the most promising hits to improve their pharmacological properties. imperial.ac.uk

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a deeper understanding of the biological effects of this compound and its analogues, the integration of "omics" technologies is essential. humanspecificresearch.org These technologies provide a global view of the molecular changes within a biological system in response to a chemical compound. frontiersin.org The primary omics fields relevant to drug discovery include genomics, transcriptomics, proteomics, and metabolomics. humanspecificresearch.orgfrontiersin.org

Genomics studies an organism's complete set of DNA, allowing for the identification of genetic factors that may influence drug response. humanspecificresearch.org

Transcriptomics analyzes the complete set of RNA transcripts, revealing how this compound might alter gene expression. humanspecificresearch.orgnih.gov

Proteomics investigates the entire complement of proteins, providing insights into how the compound affects protein levels and post-translational modifications. humanspecificresearch.orgnih.gov

Metabolomics examines the complete set of small-molecule metabolites, offering a functional readout of the physiological state of a cell or organism after treatment with the compound. humanspecificresearch.org

By combining data from these different omics layers, researchers can construct a comprehensive biological profile of this compound. This integrated approach can help to:

Identify the primary molecular targets and off-target effects of the compound. humanspecificresearch.org

Elucidate the mechanism of action by revealing the downstream signaling pathways that are perturbed. humanspecificresearch.org

Discover potential biomarkers that could predict a patient's response to a future therapeutic based on this scaffold. humanspecificresearch.org

Accelerate the drug discovery and development process by providing a more complete picture of the compound's biological activity early on. humanspecificresearch.org

For example, treating cells with this compound and then performing transcriptomic and proteomic analyses could reveal upregulated or downregulated genes and proteins, pointing towards the cellular pathways affected by the compound. frontiersin.orgnih.gov

Exploration of Structure-Based Drug Design Approaches for this compound Series

Structure-based drug design (SBDD) is a powerful computational approach that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. gardp.org This method is particularly valuable when the crystal structure of the target protein is known. drugdesign.org The fundamental principle of SBDD is to design molecules that can fit precisely into the binding site of the target, thereby modulating its activity. gardp.org

The SBDD workflow for the this compound series would typically involve the following steps:

Target Identification and Validation: Identifying the specific biological target of this compound.

Structure Determination: Obtaining the 3D structure of the target protein, either through experimental methods like X-ray crystallography or through computational homology modeling. drugdesign.org

Binding Site Analysis: Identifying and characterizing the binding pocket of the target protein. researchgate.net

Molecular Docking: Computationally predicting the binding mode and affinity of this compound and its analogues to the target's binding site. gardp.orgresearchgate.net This helps in understanding the key interactions between the ligand and the protein.

Lead Optimization: Using the structural insights gained from docking studies to design new analogues with improved binding affinity and selectivity. drugdesign.org This can involve making specific modifications to the this compound scaffold to enhance interactions with key residues in the binding pocket.

For instance, if the target of this compound is identified and its structure solved, SBDD could be used to rationally design modifications. This might involve adding hydrogen bond donors or acceptors to interact with specific amino acid residues in the binding site or modifying the phenylbutyl chain to better fit into a hydrophobic pocket. gardp.orgdrugdesign.org This iterative process of design, synthesis, and testing can significantly accelerate the development of potent and selective drug candidates. gardp.org

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsPurposeReference
14-Phenylbutylamine, benzoyl chloride, DCM, 0°CAmide bond formation
2Pd(PPh₃)₄, K₂CO₃, DMF, 80°CCoupling of aromatic moieties
3Ethanol recrystallizationPurification

What analytical techniques are critical for structural characterization of this compound derivatives?

Level: Basic
Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. Use SHELXL for refinement, with parameters like RR-factor < 0.05 for high accuracy .
  • Spectroscopy :
    • 1H^1H-/13C^{13}C-NMR: Assign proton environments (e.g., aromatic vs. aliphatic signals) and confirm substitution patterns .
    • IR: Identify carbonyl (C=O stretch ~1650 cm1^{-1}) and amide (N-H bend ~1550 cm1^{-1}) functional groups .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ peak matching theoretical mass) .

Q. Table 2: Key Spectral Parameters

TechniqueKey Peaks/ParametersFunctional GroupReference
1H^1H-NMRδ 7.8–7.2 (m, aromatic H)Benzamide core
IR1650 cm1^{-1} (C=O)Amide bond
X-raya=10.2A˚,b=12.4A˚a = 10.2 \, \text{Å}, \, b = 12.4 \, \text{Å}Unit cell dimensions

How can computational modeling enhance the understanding of this compound’s molecular interactions?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., PARP-1). Validate docking poses with MD simulations (AMBER/CHARMM) .
  • Electron Density Maps : Refine crystallographic data using SHELXS/SHELXD for phase determination. Visualize electron density with ORTEP-3 to validate bond angles/distances .
  • Quantum Mechanics : Calculate electrostatic potentials (Gaussian 09) to assess reactivity at the benzamide nitrogen .

How do polymorphic forms of this compound derivatives impact bioactivity?

Level: Advanced
Methodological Answer:

  • Polymorph Screening : Crystallize under varied conditions (e.g., solvent evaporation vs. cooling). Analyze using PXRD to identify distinct lattice patterns .
  • Thermal Analysis : Compare DSC thermograms (melting points, enthalpy) to assess stability. Polymorphs with ΔH > 50 kJ/mol typically exhibit higher thermal stability .
  • Bioactivity Correlation : Test dissolution rates (USP apparatus) and cellular uptake (e.g., Caco-2 assays) to link crystal form to efficacy .

What strategies validate the biochemical targets of this compound in medicinal chemistry?

Level: Advanced
Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} via fluorescence-based assays (e.g., PARP-1 inhibition using NAD+^+ depletion as a readout) .
  • CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Pull-Down Assays : Use biotinylated probes to isolate protein targets, followed by SDS-PAGE and Western blotting .

How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Level: Advanced
Methodological Answer:

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the para position to enhance metabolic stability .
  • Pharmacophore Mapping : Overlay crystal structures (Mercury 4.0) to identify critical hydrogen-bonding motifs (e.g., amide-NH interactions with kinase ATP pockets) .
  • In Vivo Testing : Prioritize analogs with logP 2–4 for optimal blood-brain barrier penetration in rodent models .

Q. Table 3: SAR Insights from Analog Studies

ModificationBioactivity ImpactReference
-CF3_3 at benzamide3× increase in plasma stability
N-MethylationReduced binding affinity (IC50_{50} ↑ 50%)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.